3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-CHLOROPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a combination of benzodioxole, piperazine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-CHLOROPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the piperazine linkage . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and a phosphine ligand, such as BINAP, in the presence of a base like cesium carbonate (Cs2CO3) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-CHLOROPHENYL)PYRROLIDINE-2,5-DIONE can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-CHLOROPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-CHLOROPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but differs in the rest of the structure.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Contains a benzodioxole moiety but has a different overall structure.
Uniqueness
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-CHLOROPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22ClN3O4 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H22ClN3O4/c23-16-3-1-2-4-17(16)26-21(27)12-18(22(26)28)25-9-7-24(8-10-25)13-15-5-6-19-20(11-15)30-14-29-19/h1-6,11,18H,7-10,12-14H2 |
InChI Key |
NPBFYMGWDHWZCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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